molecular formula C21H31NO2 B1210066 1-hydroxy-2-dodecyl-4(1H)quinolone

1-hydroxy-2-dodecyl-4(1H)quinolone

Cat. No. B1210066
M. Wt: 329.5 g/mol
InChI Key: SBALADRDZPFHLM-UHFFFAOYSA-N
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Description

1-Hydroxy-2-dodecyl-4(1H)quinolone is a quinolone derivative known for its high affinity as an inhibitor of mitochondrial alternative NADH dehydrogenase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-2-dodecyl-4(1H)quinolone typically involves the reaction of anilines with malonic acid equivalents. Other specialized methods include the reaction of anthranilic acid derivatives (Method B) or alternative methods C and D .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of organic chemistry involving the aforementioned methods. Optimization of reaction conditions and scaling up the process are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-dodecyl-4(1H)quinolone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted dihydrofurans, dihydrofurocoumarins, dihydrofuroquinolinones, and dihydrofurophenalenones .

Mechanism of Action

1-Hydroxy-2-dodecyl-4(1H)quinolone exerts its effects by inhibiting mitochondrial alternative NADH dehydrogenase. The compound follows a ping-pong mechanism, where NADH and the ubiquinone headgroup interact with the same binding pocket in an alternating fashion . This inhibition disrupts the electron transport chain, affecting cellular respiration and energy production.

Similar Compounds:

  • 4-Hydroxy-1-methyl-2(1H)-quinolone
  • 4-Hydroxy-2-quinolones

Comparison: this compound stands out due to its high affinity for mitochondrial alternative NADH dehydrogenase, which is not commonly observed in other quinolone derivatives . Its unique structure and inhibitory properties make it a valuable compound for scientific research and industrial applications.

properties

Molecular Formula

C21H31NO2

Molecular Weight

329.5 g/mol

IUPAC Name

2-dodecyl-1-hydroxyquinolin-4-one

InChI

InChI=1S/C21H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)24/h12-13,15-17,24H,2-11,14H2,1H3

InChI Key

SBALADRDZPFHLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O

synonyms

1-hydroxy-2-dodecyl-4(1H)quinolone

Origin of Product

United States

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